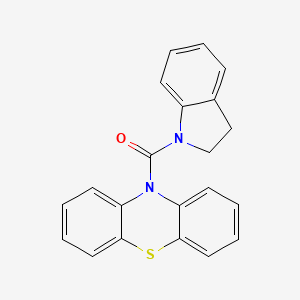

2,3-dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone is a complex organic compound that features both indole and phenothiazine moieties. Indole derivatives are known for their significant biological activities, while phenothiazine derivatives are widely used in medicinal chemistry. This compound, therefore, holds potential for various applications in scientific research and industry.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives.

Mode of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a complex interaction with its targets that results in a wide range of changes.

Biochemical Pathways

Given the broad range of biological activities of indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

One study suggests that a compound with a similar structure could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydroindole with phenothiazine derivatives under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydroindole: A precursor in the synthesis of the target compound.

Phenothiazine: A parent compound with significant medicinal properties.

Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.

Uniqueness

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone is unique due to its combination of indole and phenothiazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications.

Biological Activity

2,3-Dihydro-1H-indol-1-yl(10H-phenothiazin-10-yl)methanone is a compound that integrates the indole and phenothiazine structures, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that combines an indole moiety with a phenothiazine ring. This unique combination is anticipated to influence its biological properties significantly. The molecular formula for this compound is C22H18N2S, indicating the presence of nitrogen and sulfur, which are often associated with pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenothiazine have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain phenothiazine derivatives exhibited IC50 values ranging from 28.8 to 124.6 µM against neoplastic cell lines, suggesting that modifications in the molecular structure can enhance cytotoxicity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Phenothiazine Derivative A | HCT-116 | 28.8 |

| Phenothiazine Derivative B | HT-29 | 124.6 |

| 2,3-Dihydro Indole Derivative C | MCF-7 | 35.0 |

Antioxidant Activity

The antioxidant potential of compounds bearing similar structural features has been explored extensively. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that derivatives can exhibit antioxidant activities significantly greater than ascorbic acid, with some compounds showing up to 16-fold enhancement in activity . This suggests that the incorporation of the indole and phenothiazine structures may synergistically enhance antioxidant capabilities.

| Compound | DPPH IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| Compound A | 10.5 | 7-fold more potent |

| Compound B | 15.0 | Comparable |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 protein expression, which is crucial for cell survival.

- Antioxidant Mechanism : The presence of phenolic groups may facilitate electron donation to free radicals, thus neutralizing them and preventing oxidative stress-related damage.

- Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase enzymes, which play a role in inflammation and cancer progression .

Study on Anticancer Properties

A focused study on a series of phenothiazine derivatives demonstrated their effectiveness against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). These derivatives were synthesized and evaluated for their cytotoxic effects using MTT assays. The results indicated that specific modifications to the phenothiazine structure significantly enhanced their anticancer activity.

Antioxidant Evaluation

In another investigation, researchers synthesized several analogs of the target compound and evaluated their antioxidant properties using DPPH and ABTS assays. The results showed that certain derivatives exhibited remarkable antioxidant capabilities, indicating potential for therapeutic applications in oxidative stress-related diseases.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl(phenothiazin-10-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-21(22-14-13-15-7-1-2-8-16(15)22)23-17-9-3-5-11-19(17)25-20-12-6-4-10-18(20)23/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXMZKKTISBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.